3-Methylthieno[3,2-b]pyridin-6-ol
Description
3-Methylthieno[3,2-b]pyridin-6-ol is a heterocyclic compound with a molecular formula of C8H7NOS It is a member of the thienopyridine family, which is known for its diverse pharmacological and biological activities
Properties
IUPAC Name |
3-methylthieno[3,2-b]pyridin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-4-11-7-2-6(10)3-9-8(5)7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVBSMVCAPDZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthieno[3,2-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with suitable reagents to form the thienopyridine core . The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methylthieno[3,2-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
3-Methylthieno[3,2-b]pyridin-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylthieno[3,2-b]pyridin-
Biological Activity
3-Methylthieno[3,2-b]pyridin-6-ol is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms, applications in research, and relevant findings from various studies.
Chemical Profile
- Molecular Formula : C8H7NOS
- Molecular Weight : 165.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that it may function as an enzyme inhibitor or modulator of receptor activity, contributing to its pharmacological properties.
Pharmacological Properties
Research has indicated several potential pharmacological activities of this compound:
-
Anticancer Activity :
- The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, it has shown promise in reducing the viability of specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
-
Anti-inflammatory Effects :
- It exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
-
Antimicrobial Activity :
- Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Case Studies and Experimental Evidence
A variety of studies have explored the biological activity of this compound:
Applications in Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound for drug development targeting various diseases:
- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug development.
- Anti-inflammatory Drugs : The compound's effects on inflammatory mediators make it suitable for further investigation in chronic inflammatory conditions.
- Antimicrobial Agents : The antimicrobial properties warrant exploration for new antibiotics amid rising resistance issues.
Q & A
Q. What are the recommended synthetic routes for 3-Methylthieno[3,2-b]pyridin-6-ol?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors with sulfur-containing reagents. For example, thieno-pyridine scaffolds can be constructed via a Pd-catalyzed coupling or heterocyclization of 3-methylpyridine derivatives with thiophene-based intermediates. Key steps include:
- Use of silyl ether protection for hydroxyl groups during synthesis to prevent undesired side reactions, as seen in analogous compounds like 2-((Tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-ol .
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the target compound.
The final product (CAS 1861654-22-9, molecular weight 202.16 g/mol) should be confirmed by NMR and mass spectrometry .
Q. How can spectroscopic methods characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Compare chemical shifts to structurally related compounds like 1H-Pyrrolo[3,2-b]pyridin-6-ol (δ 6.8–7.5 ppm for aromatic protons) . The methyl group at position 3 should exhibit a singlet near δ 2.3–2.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak at m/z 202.16 (C₈H₇NOS⁺) .
- X-ray Diffraction : For crystallographic validation, compare unit cell parameters to analogs such as 6-Methyl-3-pyridinol (monoclinic, space group P2₁/c) .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) based on structural similarity to 6-(Hydroxymethyl)pyridin-3-ol derivatives, which show poor solubility in hexane but moderate solubility in ethanol .
- Stability : The hydroxyl group may necessitate storage under inert atmosphere to prevent oxidation. Analogous compounds like 6-Methyl-3-pyridinol are stable at −20°C in amber vials for >6 months .
Advanced Research Questions
Q. How does the methyl group at position 3 influence biological activity in target binding assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare the methylated compound to non-methylated analogs (e.g., Thieno[3,2-b]pyridin-6-ol) in enzyme inhibition assays. Fluorinated pyridine derivatives (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) demonstrate that hydrophobic groups enhance binding affinity via π-π stacking and van der Waals interactions .
- Biological Testing : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with target proteins (e.g., kinases or GPCRs) .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450 enzymes). Parameterize the methyl group’s steric effects using force fields like AMBER .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron density distribution at the hydroxyl and methyl groups to predict reactive sites for metabolic studies .
Q. How to resolve contradictory data in biological assay results for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). For example, discrepancies in kinase inhibition data may arise from assay-specific interference (e.g., compound fluorescence) .
- Metabolite Screening : Use LC-MS/MS to rule out degradation products, as seen in studies on 6-Methyl-3-pyridinol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
